

Trimethyl orthobutyrate CAS number and molecular weight

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Compound of Interest

Compound Name: Trimethyl orthobutyrate

Cat. No.: B041597

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An In-depth Technical Guide to Trimethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is an orthoester that serves as a valuable reagent in organic synthesis. While not as commonly cited as its lower molecular weight counterparts like trimethyl orthoacetate or trimethyl orthoformate, it provides a useful building block for the introduction of a butyryl group or related moieties. Its applications are particularly relevant in the synthesis of complex molecules, including derivatives of biologically significant compounds such as sialic acids. This guide provides a comprehensive overview of the key technical data, synthetic applications, and experimental considerations for **trimethyl orthobutyrate**.

Core Technical Data

The fundamental physicochemical properties of **trimethyl orthobutyrate** are summarized below for easy reference.

General and Physicochemical Properties

Property	Value
CAS Number	43083-12-1
Molecular Weight	148.20 g/mol
Molecular Formula	C ₇ H ₁₆ O ₃
Boiling Point	145-147 °C
Density	0.926 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.404

Gas-Phase Elimination Kinetics

The thermal decomposition of **trimethyl orthobutyrate** has been studied, providing insights into its stability and reaction mechanism under high temperatures. The gas-phase elimination is a unimolecular reaction that follows a first-order rate law, yielding methanol and methyl ketene acetal.[\[1\]](#)[\[2\]](#)

Kinetic Parameter	Value
Temperature Range	310-369 °C
Pressure Range	50-130 Torr
Arrhenius Equation	$\log k_1(\text{s}^{-1}) = \text{--INVALID-LINK--}^{-1}$

Synthetic Applications and Experimental Protocols

The primary utility of **trimethyl orthobutyrate** in a research and development setting is as a reagent in organic synthesis. Two notable applications include the Johnson-Claisen rearrangement and the regioselective acylation of sialic acids.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ -unsaturated ester.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The reaction with **trimethyl**

orthobutyrate introduces a methyl ester with a propyl group at the alpha position of the newly formed ester.

This protocol describes a general procedure for the Johnson-Claisen rearrangement using an allylic alcohol and **trimethyl orthobutyrate**.

Materials:

- Allylic alcohol (1.0 eq)
- **Trimethyl orthobutyrate** (3.0-5.0 eq)
- Propionic acid (catalytic amount, ~0.1 eq)
- High-boiling point solvent (e.g., toluene or xylene), optional
- Round-bottom flask
- Reflux condenser
- Heating mantle and magnetic stirrer
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol.
- Add an excess of **trimethyl orthobutyrate** (3.0 to 5.0 equivalents).
- Add a catalytic amount of propionic acid to the mixture.
- Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like toluene.

- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.[5]
- Upon completion, allow the reaction mixture to cool to room temperature.
- If performed neat, remove the excess **trimethyl orthobutyrate** and other volatile components under reduced pressure using a rotary evaporator.
- Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a saturated sodium bicarbonate solution to neutralize the propionic acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired γ,δ -unsaturated ester.

Synthesis of 9-O-Butyroyl Sialic Acid Derivatives

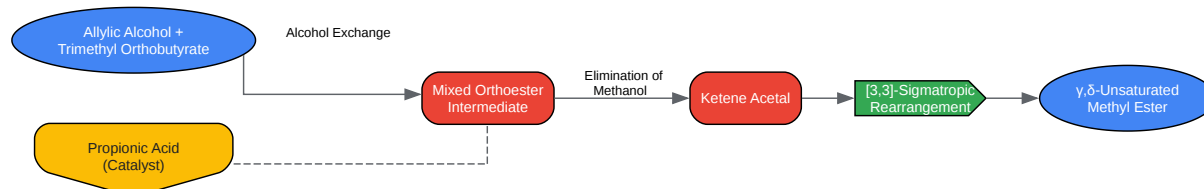
Trimethyl orthobutyrate has been utilized for the regioselective synthesis of 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid.[7] This selective acylation is a key step in the synthesis of probes for studying the biological roles of sialic acids.

While a detailed, step-by-step protocol for this specific reaction is not readily available in the public domain, the general principle involves the reaction of the sialic acid derivative with **trimethyl orthobutyrate** under acidic conditions to form a cyclic orthoester intermediate, which is then hydrolyzed to yield the 9-O-butyroyl product.

Mandatory Visualizations

Johnson-Claisen Rearrangement Workflow

The following diagram illustrates the key steps and intermediates in the Johnson-Claisen rearrangement of an allylic alcohol with **trimethyl orthobutyrate**.



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Caption: Workflow of the Johnson-Claisen Rearrangement.

Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that **trimethyl orthobutyrate** itself is involved in any biological signaling pathways or has direct applications as a therapeutic agent. Its relevance to drug development is primarily as a synthetic reagent for the construction of more complex, biologically active molecules. The ability to selectively introduce butyrate groups, as seen in the modification of sialic acids, can be a valuable tool for medicinal chemists creating derivatives of lead compounds to modulate their physicochemical and pharmacokinetic properties.

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